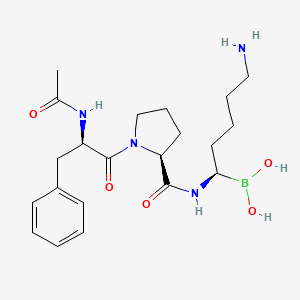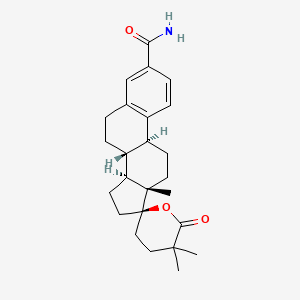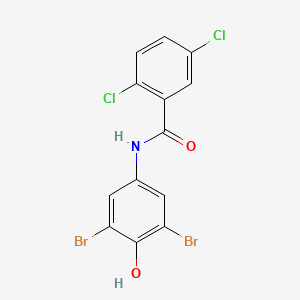
AC-(D)Phe-pro-borolys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . The final step involves the addition of boronic acid under mild conditions to avoid decomposition of the peptide .
Industrial Production Methods: Industrial production of AC-(D)PHE-PRO-BOROLYS-OH may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The boronic acid moiety can be introduced in the final stages of synthesis to ensure stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: AC-(D)PHE-PRO-BOROLYS-OH undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The peptide bonds and boronic acid group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced peptides or boronic acid derivatives.
Substitution: Substituted boronic acid derivatives.
Scientific Research Applications
AC-(D)PHE-PRO-BOROLYS-OH has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of AC-(D)PHE-PRO-BOROLYS-OH involves its interaction with specific molecular targets, such as enzymes and proteins. The boronic acid group forms reversible covalent bonds with diols and other nucleophilic groups on target molecules, leading to inhibition or modulation of their activity . This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
AC-(D)PHE-PRO-BOROARG-OH: Another dipeptide with a boronic acid group, known for its potent inhibition of thrombin.
AC-(D)PHE-PRO-BOROGLY-OH: Similar structure but with glycine instead of lysine, used in enzyme inhibition studies.
Uniqueness: AC-(D)PHE-PRO-BOROLYS-OH is unique due to its specific combination of N-acetyl-D-phenylalanine, L-prolinamide, and a boronic acid group. This structure allows for specific interactions with a range of biological targets, making it a versatile tool in biochemical research and drug development .
Properties
Molecular Formula |
C21H33BN4O5 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
[(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-aminopentyl]boronic acid |
InChI |
InChI=1S/C21H33BN4O5/c1-15(27)24-17(14-16-8-3-2-4-9-16)21(29)26-13-7-10-18(26)20(28)25-19(22(30)31)11-5-6-12-23/h2-4,8-9,17-19,30-31H,5-7,10-14,23H2,1H3,(H,24,27)(H,25,28)/t17-,18+,19+/m1/s1 |
InChI Key |
UCQIHCRMWNRFNP-QYZOEREBSA-N |
Isomeric SMILES |
B([C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
Canonical SMILES |
B(C(CCCCN)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-aminophenyl)-N-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B10758219.png)


![N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine](/img/structure/B10758235.png)
![(9S,12S)-9-(1-methylethyl)-7,10-dioxo-2-oxa-8,11-diazabicyclo[12.2.2]octadeca-1(16),14,17-triene-12-carboxylic acid](/img/structure/B10758239.png)
![(1R,3S,4R,5R,11S,13R,15S,17R,19Z,21S,22R,24S)-22-(hydroxymethyl)-2,6,12,16,23-pentaoxapentacyclo[13.11.0.03,13.05,11.017,24]hexacosa-8,19,25-triene-4,21-diol](/img/structure/B10758253.png)
![3-({[(3s)-3,4-Dihydroxybutyl]oxy}amino)-1h,2'h-2,3'-Biindol-2'-One](/img/structure/B10758267.png)
![trans-4-[Dimethyl(phenyl)silyl]-1-methylpiperidine 1-oxide](/img/structure/B10758274.png)

![3-Amino-3-benzyl-[4.3.0]bicyclo-1,6-diazanonan-2-one](/img/structure/B10758288.png)
![(3r,4s)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-Yl}-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10758295.png)
![1-[2-Deoxyribofuranosyl]-2,4-difluoro-5-methyl-benzene-5'monophosphate](/img/structure/B10758301.png)
![[(1s)-1-(5-Chloro-1-Benzothien-3-Yl)-2-(2-Naphthylamino)-2-Oxoethyl]phosphonic Acid](/img/structure/B10758321.png)
![5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine](/img/structure/B10758324.png)
